3-(Azepan-2-yl)-5-(thiophen-2-yl)isoxazole

Description

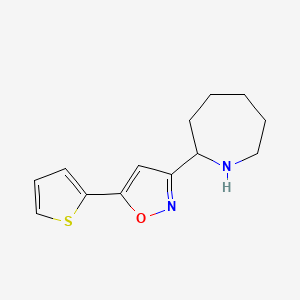

Structure

2D Structure

Properties

IUPAC Name |

3-(azepan-2-yl)-5-thiophen-2-yl-1,2-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2OS/c1-2-5-10(14-7-3-1)11-9-12(16-15-11)13-6-4-8-17-13/h4,6,8-10,14H,1-3,5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIMPPTLDXUVNNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)C2=NOC(=C2)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Azepan-2-yl)-5-(thiophen-2-yl)isoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for the novel heterocyclic compound, 3-(Azepan-2-yl)-5-(thiophen-2-yl)isoxazole. The described methodology is based on established and reliable chemical transformations, providing a comprehensive route from commercially available starting materials to the final product. This document includes detailed experimental protocols, tabulated quantitative data from analogous reactions, and a visual representation of the synthetic workflow.

Introduction

The isoxazole scaffold is a prominent feature in many biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable pharmacophore in drug design. The target molecule, this compound, combines the isoxazole core with a thiophene moiety, a common bioisostere for a phenyl ring, and an azepane ring, a saturated seven-membered heterocycle that can influence lipophilicity and conformational flexibility. This guide provides a robust synthetic strategy to access this compound for further investigation.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a multi-step sequence, beginning with the formation of the isoxazole ring, followed by the introduction of the azepane moiety. To prevent unwanted side reactions, the secondary amine of the azepane precursor will be protected with a tert-butyloxycarbonyl (Boc) group, which can be removed in the final step under acidic conditions.

The overall synthetic scheme is as follows:

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid

This procedure involves a Claisen condensation followed by a cyclization reaction with hydroxylamine.

-

Preparation of 1-(Thiophen-2-yl)butane-1,3-dione: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add 2-acetylthiophene dropwise at 0°C. Subsequently, add diethyl oxalate dropwise while maintaining the temperature. The reaction mixture is stirred at room temperature overnight. After completion, the mixture is poured into ice-water and acidified with dilute hydrochloric acid. The precipitated product is filtered, washed with water, and dried.

-

Cyclization to 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid: The crude 1-(thiophen-2-yl)butane-1,3-dione is dissolved in ethanol, and a solution of hydroxylamine hydrochloride in water is added. The mixture is refluxed for several hours. Upon cooling, the product crystallizes out and is collected by filtration, washed with cold ethanol, and dried.

Step 2: Synthesis of N-Boc-azepan-2-amine

This two-step process involves the reduction of azepan-2-one followed by the protection of the resulting amine.

-

Synthesis of Azepan-2-amine: In a flame-dried flask under an inert atmosphere, a suspension of lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF) is prepared. Azepan-2-one, dissolved in anhydrous THF, is added dropwise at 0°C. The reaction mixture is then stirred at room temperature overnight. The reaction is carefully quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to yield the crude amine.

-

N-Boc Protection: The crude azepan-2-amine is dissolved in dichloromethane (DCM), and triethylamine is added. The solution is cooled to 0°C, and a solution of di-tert-butyl dicarbonate ((Boc)₂O) in DCM is added dropwise. The reaction is stirred at room temperature overnight. The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the N-Boc protected amine, which can be purified by column chromatography.

Step 3: Amide Coupling and Reduction

-

Activation of the Carboxylic Acid: To a solution of 5-(thiophen-2-yl)isoxazole-3-carboxylic acid in dry DCM, a catalytic amount of N,N-dimethylformamide (DMF) is added. The solution is cooled to 0°C, and oxalyl chloride is added dropwise. The reaction mixture is stirred at room temperature for a few hours until the evolution of gas ceases. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acyl chloride.

-

Amide Coupling: The crude 5-(thiophen-2-yl)isoxazole-3-carbonyl chloride is dissolved in dry DCM and added dropwise to a solution of N-Boc-azepan-2-amine and triethylamine in dry DCM at 0°C. The reaction is stirred at room temperature overnight. The reaction mixture is washed with dilute aqueous acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography.

-

Reduction of the Amide: The purified N-Boc protected amide is dissolved in anhydrous THF and added dropwise to a suspension of LAH in anhydrous THF at 0°C under an inert atmosphere. The reaction mixture is stirred at room temperature overnight. The reaction is quenched by the sequential addition of water and aqueous sodium hydroxide. The solid is filtered off, and the filtrate is concentrated under reduced pressure.

Step 4: N-Boc Deprotection

The crude product from the reduction step is dissolved in a solution of hydrochloric acid in 1,4-dioxane. The mixture is stirred at room temperature for a few hours. The solvent is evaporated under reduced pressure, and the residue is triturated with diethyl ether to afford the hydrochloride salt of the final product, this compound.

Quantitative Data

The following table summarizes typical yields for the key transformations based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

| Step | Reactants | Product | Typical Yield (%) |

| 1. Isoxazole Synthesis | 2-Acetylthiophene, Diethyl oxalate, Hydroxylamine hydrochloride | 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid | 60-75 |

| 2. Amide Coupling | 5-(Thiophen-2-yl)isoxazole-3-carbonyl chloride, N-Boc-azepan-2-amine | N-Boc-protected amide intermediate | 75-90 |

| 3. Amide Reduction | N-Boc-protected amide intermediate, Lithium aluminum hydride | N-Boc-protected amine intermediate | 65-80 |

| 4. N-Boc Deprotection | N-Boc-protected amine intermediate, HCl in Dioxane | This compound hydrochloride | >90 |

Alternative Pathway: Reductive Amination

An alternative approach for the introduction of the azepane moiety involves the reductive amination of 5-(thiophen-2-yl)isoxazole-3-carboxaldehyde with N-Boc-azepan-2-amine.

Figure 2: Reductive amination workflow.

Experimental Protocol for Reductive Amination

To a solution of 5-(thiophen-2-yl)isoxazole-3-carboxaldehyde and N-Boc-azepan-2-amine in a suitable solvent such as dichloromethane or 1,2-dichloroethane, is added a mild reducing agent like sodium triacetoxyborohydride (STAB). A small amount of acetic acid can be used as a catalyst. The reaction is stirred at room temperature until completion. The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography. The final deprotection step is carried out as described previously.

Conclusion

The synthetic pathways detailed in this guide provide a comprehensive and feasible approach for the synthesis of this compound. The primary route through amide coupling and reduction is robust and utilizes well-established chemical transformations. The alternative reductive amination pathway offers a more convergent approach. These methodologies should enable researchers and drug development professionals to access this novel compound for further biological evaluation and lead optimization studies. Careful execution of the described protocols and appropriate analytical characterization at each step are crucial for a successful synthesis.

An In-depth Technical Guide on Isoxazole and Thiophene-Containing Heterocycles: A Proxy for the Undocumented "3-(Azepan-2-yl)-5-(thiophen-2-yl)isoxazole"

Disclaimer: A comprehensive search of scientific literature and chemical databases yielded no specific information on the chemical properties, synthesis, or biological activity of the compound "3-(Azepan-2-yl)-5-(thiophen-2-yl)isoxazole." This guide, therefore, provides an in-depth overview of the general chemical properties, synthesis, and biological significance of the constituent isoxazole and thiophene scaffolds, drawing upon data from structurally related compounds. This information is intended to serve as a valuable resource for researchers and drug development professionals interested in this class of molecules.

Introduction to Isoxazoles and Thiophenes in Medicinal Chemistry

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions.[1] This structural motif is found in a variety of natural products and synthetic compounds and is considered a "privileged" structure in medicinal chemistry due to its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[1][2][3] Isoxazole-containing compounds exhibit a wide range of pharmacological activities, including anti-inflammatory, antibacterial, antifungal, antitumor, and antiviral properties.[4] Several commercially available drugs, such as the antibiotic sulfamethoxazole and the anti-inflammatory agent leflunomide, feature an isoxazole core.[4]

Thiophene, a sulfur-containing five-membered aromatic heterocycle, is another crucial building block in drug discovery. It is often considered a bioisostere of a benzene ring and is present in numerous approved drugs.[5] The incorporation of a thiophene moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

The combination of isoxazole and thiophene rings in a single molecule, as suggested by the structure of "this compound," presents an intriguing scaffold for the development of novel therapeutic agents. The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, can further modulate the compound's three-dimensional structure and physicochemical properties, potentially enhancing its interaction with biological targets.

General Synthesis Strategies for 3,5-Disubstituted Isoxazoles

The synthesis of 3,5-disubstituted isoxazoles can be achieved through various synthetic routes. A common and versatile method is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. The regioselectivity of this reaction can be influenced by the nature of the substituents on both the nitrile oxide and the alkyne.

Another widely employed strategy involves the condensation of a β-diketone or a related precursor with hydroxylamine.[6] This method allows for the introduction of diverse substituents at the 3- and 5-positions of the isoxazole ring.

Below is a generalized workflow for the synthesis of a 3,5-disubstituted isoxazole, which could be adapted for the synthesis of the target molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. biolmolchem.com [biolmolchem.com]

- 3. Synthesis of Fused Isoxazoles: A Comprehensive Review [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one [mdpi.com]

- 6. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic and Synthetic Profile of 3-(Azepan-2-yl)-5-(thiophen-2-yl)isoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive theoretical framework for the synthesis and spectroscopic characterization of the novel compound 3-(azepan-2-yl)-5-(thiophen-2-yl)isoxazole. Due to the absence of published experimental data for this specific molecule, this guide leverages established principles of organic synthesis and spectroscopic analysis of related 3,5-disubstituted isoxazoles to present a predictive profile. It includes a plausible synthetic route, predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS), detailed experimental protocols for obtaining such data, and a workflow diagram for the synthesis and characterization process.

Introduction

Isoxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities. The target molecule, this compound, combines the isoxazole core with a thiophene ring, a common pharmacophore, and an azepane moiety, which can influence solubility and receptor binding. This guide outlines the expected chemical and spectroscopic properties of this compound to facilitate its synthesis and characterization in a research setting.

Proposed Synthesis

The most common and versatile method for synthesizing 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[1][2][3] A plausible synthetic route for this compound is proposed, starting from commercially available materials.

DOT Diagram of the Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.0-7.5 | m | 3H | Thiophene ring protons |

| ~6.5 | s | 1H | Isoxazole C4-H |

| ~4.0 | t | 1H | Azepane C2-H |

| ~3.2-2.8 | m | 2H | Azepane C7-H₂ |

| ~2.0-1.5 | m | 8H | Azepane C3, C4, C5, C6-H₂ |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | Isoxazole C5 |

| ~160 | Isoxazole C3 |

| ~130-125 | Thiophene ring carbons |

| ~100 | Isoxazole C4 |

| ~60 | Azepane C2 |

| ~45 | Azepane C7 |

| ~30-25 | Azepane C3, C4, C5, C6 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 2950-2850 | Strong | C-H stretching (aliphatic) |

| ~1600 | Medium | C=N stretching (isoxazole) |

| ~1500 | Medium | C=C stretching (thiophene) |

| ~1450 | Medium | C-O stretching (isoxazole) |

| ~900 | Medium | N-O stretching (isoxazole) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Impact - EI)

| m/z | Relative Intensity | Assignment |

| [M]⁺ | Moderate | Molecular Ion |

| [M-28]⁺ | Low | Loss of C₂H₄ from azepane |

| [M-83]⁺ | High | Loss of thiophene radical |

| [M-99]⁺ | High | Loss of azepane radical |

Experimental Protocols

General Synthesis of 3,5-Disubstituted Isoxazoles

This protocol is a general guideline for the 1,3-dipolar cycloaddition reaction.[2][4]

-

Oxime Formation: The starting aldehyde (1 equivalent) is dissolved in a suitable solvent (e.g., ethanol/water). Hydroxylamine hydrochloride (1.1 equivalents) and a base (e.g., sodium acetate, 1.5 equivalents) are added. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The product oxime is then isolated by extraction.

-

Nitrile Oxide Generation and Cycloaddition: The oxime (1 equivalent) is dissolved in an appropriate solvent (e.g., dichloromethane). A halogenating agent such as N-chlorosuccinimide (NCS) (1.1 equivalents) is added, followed by the alkyne (1.2 equivalents). A base (e.g., triethylamine, 1.5 equivalents) is added dropwise, and the reaction is stirred at room temperature. The reaction progress is monitored by TLC.

-

Workup and Purification: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

-

IR Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using KBr pellets or as a thin film on NaCl plates.

-

Mass Spectrometry: Mass spectra are obtained on a mass spectrometer with an electron impact (EI) ionization source.

Workflow Diagram

DOT Diagram of the Synthesis and Characterization Workflow:

Caption: Workflow from synthesis to characterization of the target compound.

Conclusion

This technical guide provides a predictive yet comprehensive overview for the synthesis and spectroscopic characterization of this compound. The proposed synthetic route is based on well-established methodologies for isoxazole formation. The predicted spectroscopic data offers a benchmark for the structural elucidation of the target compound. The detailed protocols and workflow diagrams serve as a practical resource for researchers aiming to synthesize and study this and other novel isoxazole derivatives.

References

- 1. Isoxazole synthesis [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

Predicted Mechanism of Action for 3-(Azepan-2-yl)-5-(thiophen-2-yl)isoxazole: A Technical Guide for Drug Development Professionals

Abstract

This document outlines a predicted mechanism of action for the novel chemical entity, 3-(Azepan-2-yl)-5-(thiophen-2-yl)isoxazole. Due to the absence of direct experimental data for this specific molecule, this guide leverages a structure-activity relationship (SAR) analysis based on its core components: the azepane, thiophene, and isoxazole moieties. Drawing from a comprehensive review of existing literature on analogous compounds, we postulate potential biological targets and signaling pathways. This predictive analysis is intended to guide future preclinical research and hypothesis-driven experimental design for the development of this compound as a potential therapeutic agent.

Introduction

The convergence of diverse pharmacophores into a single molecular entity presents a compelling strategy in modern drug discovery. The molecule this compound is a novel compound that integrates three biologically significant heterocyclic systems: azepane, thiophene, and isoxazole. While no direct studies on this specific molecule are currently available, the extensive and varied pharmacological profiles of its constituent rings provide a strong basis for predicting its potential therapeutic applications and mechanism of action.

-

Azepane Derivatives: The seven-membered azepane ring is a key feature in numerous FDA-approved drugs, particularly those targeting the central nervous system (CNS).[1][2] Azepane-based compounds have demonstrated a wide array of pharmacological activities, including anti-cancer, anti-tubercular, anti-Alzheimer's, and antimicrobial properties.[2] Their derivatives are also recognized for their roles as histamine H3 receptor inhibitors, α-glucosidase inhibitors, and anticonvulsants.[2]

-

Thiophene-Isoxazole Congeners: The combination of thiophene and isoxazole rings has yielded compounds with significant biological activities. Recent studies have highlighted their potential as anti-breast cancer agents that target the estrogen receptor α (ERα).[3] Furthermore, certain thiophene-isoxazole derivatives have been investigated for their anti-tubercular effects, acting as putative activators of Rv1625c/Cya.[4] Anticancer properties have also been observed, with proposed mechanisms including the inhibition of tubulin polymerization and various kinases like c-Met.[5][6]

-

Isoxazole Moiety: The isoxazole ring is a versatile scaffold found in a multitude of approved pharmaceuticals.[7][8] Derivatives of isoxazole are known to exhibit anticonvulsant properties, often through the selective blockade of voltage-gated sodium channels such as NaV1.1.[9] They have also been explored as anti-inflammatory agents, potentially by inhibiting COX-2, and are integral to drugs developed for a range of neurological disorders.[10]

This guide will synthesize these individual lines of evidence to construct a predictive framework for the mechanism of action of this compound, proposing testable hypotheses for future research.

Predicted Biological Targets and Signaling Pathways

Based on the SAR analysis of its components, we predict that this compound is most likely to exhibit activity in the central nervous system or as an anti-proliferative agent.

Central Nervous System Activity

The presence of the azepane and isoxazole rings strongly suggests a potential for CNS activity.

-

Hypothesis 1: Serotonin 5-HT6 Receptor Antagonism. Tricyclic azepine derivatives are known to be selective 5-HT6 receptor antagonists.[11] Antagonism of this Gs-coupled receptor, which is primarily expressed in the brain, is a therapeutic strategy for cognitive enhancement in Alzheimer's disease and schizophrenia.

Caption: Predicted 5-HT6 Receptor Antagonism Pathway.

-

Hypothesis 2: Voltage-Gated Sodium Channel (NaV1.1) Blockade. Isoxazole derivatives have been identified as selective blockers of NaV1.1 channels, suggesting a potential anticonvulsant effect.[9] This mechanism involves the inhibition of excessive neuronal firing characteristic of seizures.

Caption: Predicted NaV1.1 Channel Blockade Mechanism.

Anti-proliferative Activity

The thiophene-isoxazole core is associated with anticancer properties.

-

Hypothesis 3: Estrogen Receptor α (ERα) Antagonism. 5-(Thiophen-2-yl)isoxazoles have shown promise as anti-breast cancer agents by targeting ERα.[3] This suggests a potential application in hormone-dependent cancers.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel isoxazole thiophene-containing compounds active against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. (PDF) Discovery of New Thiophene, Pyrazole, Isoxazole [research.amanote.com]

- 7. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Medicinal Chemistry Perspective of Fused Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Evaluation of Novel Benzo[ d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity : Oriental Journal of Chemistry [orientjchem.org]

- 11. 5-HT6 receptor - Wikipedia [en.wikipedia.org]

Characterization of Azepane-Containing Heterocyclic Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of azepane-containing heterocyclic compounds, a class of molecules of significant interest in medicinal chemistry and drug discovery. The versatile seven-membered azepane ring serves as a scaffold in numerous biologically active compounds, demonstrating a wide range of therapeutic applications, including anticancer, anti-Alzheimer's, and antimicrobial activities.[1] This guide details the key methodologies for structural elucidation and biological evaluation, presents quantitative data for comparative analysis, and illustrates relevant biological pathways and experimental workflows.

Data Presentation: Physicochemical and Biological Properties

The following tables summarize key quantitative data for representative azepane-containing compounds, providing a basis for structure-activity relationship (SAR) analysis.

Table 1: Spectroscopic and Crystallographic Data of a Representative Azepane Derivative

| Parameter | Value | Reference |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.35-7.20 (m, 5H, Ar-H), 3.86 (d, J = 13.2 Hz, 1H), 3.66 (m, 1H), 3.20-2.90 (m, 4H), 1.90-1.60 (m, 6H) | |

| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 138.5, 129.2, 128.5, 127.3, 60.1, 55.4, 54.8, 29.7, 27.5, 26.8 | [2] |

| Mass Spectrometry (EI-MS) m/z | 114.19 (M+) | [3] |

| X-ray Crystallography (Bond Length) | C-N: 1.47 Å, C-C: 1.53 Å | [4] |

| X-ray Crystallography (Bond Angle) | C-N-C: 112°, C-C-C: 115° | [4] |

Table 2: In Vitro Biological Activity of Selected Azepane Derivatives

| Compound ID | Target | Assay | IC₅₀ (nM) | Cancer Cell Line | Reference |

| 1 | Protein Kinase B (PKB-alpha) | Enzyme Inhibition | 5 | - | [5] |

| 4 | Protein Kinase B (PKB-alpha) | Enzyme Inhibition | 4 | - | [5] |

| (R,R)-1a | Norepinephrine Transporter (NET) | Radioligand Displacement | 60 | - | [4] |

| (R,R)-1a | Dopamine Transporter (DAT) | Radioligand Displacement | 230 | - | [4] |

| (R,R)-1a | Serotonin Transporter (SERT) | Radioligand Displacement | 250 | - | [4] |

| Compound 11 | - | Cytotoxicity (SRB Assay) | 880 | FaDu | [6] |

| Compound 6 | - | Cytotoxicity (SRB Assay) | 3930 | A2780 | [6] |

| Azetopyrroloazepinone 9e | - | Cytotoxicity | - | U-251 (Selective) | [7] |

| Azepano-betulinic amide | - | Cytotoxicity (NCI-60) | 570 - 14300 | HCT-15, NCI/ADR-RES | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of azepane-containing compounds are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in an azepane derivative.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified azepane compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Tune and shim the instrument to ensure optimal field homogeneity.

-

Set the temperature to 298 K.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 seconds.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

Process the data similarly to the ¹H spectrum.

-

-

2D NMR (COSY, HSQC, HMBC):

-

Acquire two-dimensional spectra as needed to establish connectivity.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over two to three bonds.

-

-

Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts, coupling constants, and 2D correlations to elucidate the complete molecular structure.[2][8][9]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of an azepane derivative and to gain structural information from its fragmentation pattern.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization:

-

Electron Ionization (EI): Suitable for volatile and thermally stable compounds. The sample is introduced into the ion source and bombarded with high-energy electrons.

-

Electrospray Ionization (ESI): Ideal for polar and less volatile compounds. The sample solution is sprayed through a charged capillary, creating charged droplets that evaporate to produce gas-phase ions.

-

-

Mass Analysis:

-

The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Data Analysis:

-

Identify the molecular ion peak (M⁺) to determine the molecular weight.

-

Analyze the fragmentation pattern to identify characteristic losses and deduce structural motifs. For N-heterocycles, common fragmentations include alpha-cleavage and ring fission.[3]

-

For high-resolution mass spectrometry (HRMS), determine the accurate mass to calculate the elemental composition.

-

X-ray Crystallography

Objective: To determine the precise three-dimensional atomic arrangement of an azepane derivative in a single crystal.

Protocol:

-

Crystal Growth:

-

Grow single crystals of the compound suitable for X-ray diffraction (typically 0.1-0.5 mm in size).

-

Common methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer.

-

Cool the crystal under a stream of liquid nitrogen (typically 100 K) to minimize thermal vibrations.

-

Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

-

Refine the atomic positions and thermal parameters against the experimental data to obtain the final, accurate molecular structure.

-

-

Data Analysis: Analyze the final structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.[4]

In Vitro Anticancer Activity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of an azepane derivative on cancer cell lines and calculate its IC₅₀ value.

Protocol:

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HCT-116) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment:

-

Prepare a series of dilutions of the azepane compound in the culture medium.

-

Replace the medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours.

-

-

MTT Assay:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[10][11][12]

-

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the minimum inhibitory concentration (MIC) of an azepane derivative against a specific microorganism.

Protocol:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth, adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: Prepare a two-fold serial dilution of the azepane compound in a 96-well microtiter plate containing the appropriate broth.

-

Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13][14][15]

Beta-Secretase (BACE1) Inhibitor Screening Assay

Objective: To screen for and characterize azepane derivatives as inhibitors of the BACE1 enzyme, a key target in Alzheimer's disease.

Protocol:

-

Reagent Preparation:

-

Prepare a BACE1 assay buffer (e.g., 50 mM sodium acetate, pH 4.5).

-

Dilute the recombinant human BACE1 enzyme and the fluorogenic BACE1 substrate in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well black plate, add the assay buffer, the test azepane compound at various concentrations, and the BACE1 enzyme. Include a control without the inhibitor and a blank without the enzyme.

-

Pre-incubate the plate for 15 minutes at 37°C.

-

Initiate the reaction by adding the BACE1 substrate to all wells.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity at an excitation wavelength of ~345 nm and an emission wavelength of ~500 nm in kinetic mode for 30-60 minutes at 37°C.

-

-

Data Analysis:

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by azepane compounds and a typical workflow for their characterization.

Signaling Pathways

References

- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1H-Azepin-1-amine, hexahydro- [webbook.nist.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structure-based optimization of novel azepane derivatives as PKB inhibitors | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. digitalcommons.molloy.edu [digitalcommons.molloy.edu]

- 10. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]

- 11. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. integra-biosciences.com [integra-biosciences.com]

- 15. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. abcam.co.jp [abcam.co.jp]

- 17. Combining Virtual Screening Protocol and In Vitro Evaluation towards the Discovery of BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. content.abcam.com [content.abcam.com]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. bpsbioscience.com [bpsbioscience.com]

Potential Therapeutic Targets for Isoxazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoxazole moiety, a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms, has emerged as a significant pharmacophore in modern medicinal chemistry. Its unique structural and electronic properties have enabled the development of a diverse range of derivatives with broad therapeutic potential. This technical guide provides a comprehensive overview of the key therapeutic targets of isoxazole derivatives, focusing on their applications in oncology, inflammation, and neurodegenerative diseases. This document details the underlying signaling pathways, presents quantitative data on their biological activity, and outlines relevant experimental protocols.

Anticancer Activity of Isoxazole Derivatives

Isoxazole derivatives have demonstrated significant potential as anticancer agents by targeting various critical pathways involved in tumor growth and proliferation.[1] Two of the most promising therapeutic targets in this area are Heat Shock Protein 90 (Hsp90) and the Akt/GSK3β/β-catenin signaling pathway.

Heat Shock Protein 90 (Hsp90) Inhibition

Hsp90 is a molecular chaperone that plays a crucial role in the folding, stabilization, and function of a wide array of client proteins, many of which are implicated in oncogenesis.[2][3] Inhibition of Hsp90 leads to the degradation of these client proteins, thereby disrupting multiple signaling pathways essential for cancer cell survival and proliferation.[3] Several isoxazole-based compounds have been identified as potent Hsp90 inhibitors.[2][4][5]

The inhibition of Hsp90's ATPase activity by isoxazole derivatives prevents the chaperone from properly folding its client proteins. This leads to the ubiquitination and subsequent degradation of these proteins by the proteasome. Key Hsp90 client proteins involved in cancer include HER2, Akt, and Cdk4.[5]

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various isoxazole derivatives against Hsp90 and different cancer cell lines.

| Compound | Target/Cell Line | IC50 (µM) | Reference |

| Compound 26 | Hsp90 | ~0.14 | [4] |

| Compound 27 | Hsp90 | ~0.27 | [4] |

| Compound 56e | Hsp90 | 0.02 | [4] |

| Compound 56e | MCF7 | ~2.4 | [4] |

| Compound 56e | MDA-MB-231 | ~0.8 | [4] |

| Compound 56e | HCT-116 | ~4.8 | [4] |

| Compound 57 | HepG2 | ~0.083 | [4] |

| Compound 57 | MCF7 | ~0.13 | [4] |

| VER52296 | Hsp90 | ~0.021 (GI50) | [4] |

| Compound 39a, 39b, 39c | Various Cell Lines | < 0.1 (GI50) | [4] |

| Compound 5 | MCF-7 | 14 | [2] |

| Compound 11 | MCF-7, Hep3B, KB, SF-268, MKN-48 | 2.3, 2.7, 2.2, 3.6, 3.6 | [6] |

| Compound 14 | HT-1080, A-549, MCF-7, MDA-MB-231 | 22.47, 25.87, 19.19, 20.79 | [6] |

| Compound 16a | HT1080 | 16.1 | [6] |

| Compound 16b | HT1080 | 10.72 | [6] |

| Compound 16c | HT1080 | 9.02 | [6] |

| Compound 19 | OVCAR-3, MCF-7, HCT 116 | 5.0, 16.0, 5.0 | [6] |

| Compound 24 | MCF-7, A549 | 9.15, 14.92 | [6] |

| Derivative 34a | HepG2, HuCCA-1, A549 | 13.20–21.16 | [6] |

This protocol is based on the colorimetric measurement of inorganic phosphate produced during ATP hydrolysis by Hsp90.[7]

-

Reagents and Materials:

-

Purified Hsp90 protein

-

ATP solution

-

Isoxazole derivative compound

-

Malachite Green reagent

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4, 20 mM KCl, 6 mM MgCl2)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a reaction mixture containing the reaction buffer and the desired concentration of the isoxazole derivative or vehicle control.

-

Add purified Hsp90 protein to the reaction mixture and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the ATPase reaction by adding the ATP solution to a final concentration within the linear range of the assay (e.g., 500 µM).[7]

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding the Malachite Green reagent, which forms a colored complex with the inorganic phosphate released.

-

Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.

-

Calculate the percentage of Hsp90 ATPase activity inhibition by comparing the absorbance of the compound-treated wells to the vehicle control wells.

-

Determine the IC50 value by plotting the percentage of inhibition against a range of compound concentrations.

-

Modulation of the Akt/GSK3β/β-catenin Signaling Pathway

The Akt/GSK3β/β-catenin signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its dysregulation is a common feature in many cancers.[8][9] Certain isoxazole derivatives have been shown to modulate this pathway, leading to anticancer effects.[10][11]

In this pathway, the activation of Akt (also known as Protein Kinase B) leads to the phosphorylation and subsequent inactivation of Glycogen Synthase Kinase 3β (GSK3β). In its active state, GSK3β phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. When GSK3β is inactivated, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it acts as a transcriptional co-activator for genes involved in cell proliferation, such as c-Myc and Cyclin D1. Some isoxazole derivatives can influence this pathway, for instance by upregulating p-Akt and p-GSK3β, leading to an increase in nuclear β-catenin.[10]

Western blotting is a standard technique to assess the activation state of signaling proteins by detecting their phosphorylation status.

-

Cell Culture and Treatment:

-

Culture cancer cells (e.g., B16 melanoma cells) to 70-80% confluency.[10]

-

Treat the cells with various concentrations of the isoxazole derivative or vehicle control for a specified duration.

-

-

Protein Extraction:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of Akt, GSK3β, and β-catenin overnight at 4°C. Also, use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the levels of phosphorylated proteins to the levels of their corresponding total proteins to determine the activation status.

-

Anti-inflammatory Activity of Isoxazole Derivatives

Chronic inflammation is a hallmark of many diseases, including arthritis, cardiovascular disease, and cancer. Isoxazole derivatives have shown significant promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[12][13][14]

Cyclooxygenase (COX) Inhibition

COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated during inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[12]

The following table presents the IC50 values of various isoxazole derivatives against COX-1 and COX-2 enzymes.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Mofezolac | 0.0079 | >50 | >6329 | [13] |

| Compound 15 | 0.08 | >50 | >625 | [13] |

| Compound 3 | - | 0.95 | - | [13] |

| ODZ2 | - | 0.48 | 132.83 | [12] |

| PYZ16 | - | 0.52 | 10.73 | [12] |

| PYZ8 | - | 0.10–0.27 | - | [12] |

| PYZ9 | - | 0.66–2.04 | - | [12] |

| Compound 34 | >100 | 0.140 | >714.28 | [14] |

| Compound 39, 40 | - | 0.039–0.065 | - | [14] |

| Compound 22, 23, 24 | - | 0.087–0.092 | - | [14] |

| Compound 5l | >100 | 8.2 | >12.1 | [15] |

This protocol describes a common method to determine the inhibitory activity of compounds against COX-1 and COX-2 enzymes using a screening assay kit.[16][17][18][19]

-

Reagents and Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Isoxazole derivative compound

-

Enzyme immunoassay (EIA) reagents for prostaglandin E2 (PGE2) detection

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

-

Add various concentrations of the isoxazole derivative or vehicle control to the wells and pre-incubate for a specific time (e.g., 10 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Incubate the plate for a short period (e.g., 2 minutes) at 37°C to allow for prostaglandin synthesis.

-

Stop the reaction by adding a stopping solution (e.g., a solution of stannous chloride).

-

Quantify the amount of PGE2 produced using a competitive enzyme immunoassay (EIA) according to the manufacturer's instructions.

-

Calculate the percentage of COX inhibition for each compound concentration by comparing the PGE2 levels in the treated wells to the vehicle control wells.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Neuroprotective Effects of Isoxazole Derivatives

Emerging evidence suggests that isoxazole derivatives may have therapeutic potential in the treatment of neurodegenerative diseases. This is attributed to their ability to target enzymes and pathways involved in the pathogenesis of these disorders.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO-B, in particular, can increase dopamine levels in the brain and is a therapeutic strategy for Parkinson's disease.

While specific quantitative data and detailed protocols for MAO inhibition by isoxazole derivatives were not extensively available in the initial search, this remains a promising area of research for the development of novel neuroprotective agents.

Conclusion

The isoxazole scaffold represents a versatile and privileged structure in drug discovery, with derivatives demonstrating a wide range of biological activities. Their potential as anticancer, anti-inflammatory, and neuroprotective agents is well-supported by a growing body of scientific literature. The ability of isoxazole derivatives to specifically target key enzymes and signaling pathways, such as Hsp90, COX-2, and the Akt/GSK3β/β-catenin pathway, underscores their therapeutic promise. Further research and development in this area are warranted to translate these promising preclinical findings into novel and effective clinical therapies. This guide provides a foundational understanding of the current landscape of isoxazole derivatives as therapeutic agents, offering valuable insights for researchers and drug development professionals.

References

- 1. espublisher.com [espublisher.com]

- 2. researchgate.net [researchgate.net]

- 3. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 4. Heterocyclic Compounds as Hsp90 Inhibitors: A Perspective on Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. AKT/GSK-3β/β-catenin signaling pathway participates in erythropoietin-promoted glioma proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation of the AKT/GSK-3β/β-catenin pathway via photobiomodulation therapy promotes neural stem cell proliferation in neonatal rat models of hypoxic-ischemic brain damage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Isoxazole Chalcone Derivative Enhances Melanogenesis in B16 Melanoma Cells via the Akt/GSK3β/β-Catenin Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An Isoxazole Chalcone Derivative Enhances Melanogenesis in B16 Melanoma Cells via the Akt/GSK3β/β-Catenin Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Navigating the Solubility Landscape of Novel Isoxazole Derivatives: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The development of novel therapeutic agents is a cornerstone of modern medicine. Within the vast chemical space of potential drug candidates, isoxazole-containing compounds have garnered significant attention due to their diverse biological activities. This technical guide focuses on the critical physicochemical property of solubility, using "3-(Azepan-2-yl)-5-(thiophen-2-yl)isoxazole" as a representative, albeit currently uncharacterized, model. While specific experimental data for this exact molecule is not publicly available, this document provides a comprehensive framework for approaching its solubility profiling. This includes a summary of solubility characteristics observed in structurally related isoxazole and thiophene derivatives, detailed, generalized experimental protocols for solubility assessment, and a conceptual workflow for the physicochemical characterization of novel chemical entities. This guide is intended to equip researchers with the necessary knowledge and methodologies to effectively evaluate the solubility of new isoxazole-based compounds in a drug discovery setting.

Introduction to Isoxazole Derivatives in Drug Discovery

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a variety of approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions contribute to its versatility in binding to biological targets.[2] Similarly, the thiophene ring is a bioisostere of the benzene ring, often incorporated into drug molecules to modulate their pharmacokinetic and pharmacodynamic properties.[3] The combination of these two heterocyclic systems, as exemplified by "this compound," presents a promising avenue for the discovery of new therapeutics. However, a critical determinant of a compound's potential for further development is its solubility, which directly impacts its bioavailability and formulation feasibility.

Solubility Profile of Structurally Related Compounds

Direct quantitative solubility data for "this compound" is not available in the public domain. However, by examining related structures, a general qualitative understanding can be inferred. For instance, N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide has been described as soluble in dimethyl sulfoxide (DMSO) but not in water.[4] This is a common characteristic for many complex organic molecules. Generally, isoxazole and thiophene derivatives are sparingly soluble in aqueous media and often require organic co-solvents for solubilization.

To provide a practical framework, the following table presents hypothetical, yet realistic, solubility data for a novel isoxazole derivative in various solvents relevant to drug discovery and development.

| Solvent/Medium | Temperature (°C) | Solubility (µg/mL) | Method |

| Water | 25 | < 1 | Kinetic |

| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | < 1 | Kinetic |

| Simulated Gastric Fluid (SGF) pH 1.2 | 37 | 5 ± 1 | Thermodynamic |

| Simulated Intestinal Fluid (SIF) pH 6.8 | 37 | 2 ± 0.5 | Thermodynamic |

| Dimethyl Sulfoxide (DMSO) | 25 | > 20,000 | Kinetic |

| Ethanol | 25 | 500 ± 50 | Kinetic |

This table contains illustrative data and does not represent experimentally determined values for "this compound".

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is crucial for the progression of a drug candidate. The following are detailed, generalized protocols for kinetic and thermodynamic solubility assays.

Kinetic Solubility Assay (High-Throughput Screening)

This method is suitable for early-stage discovery to quickly assess the solubility of a large number of compounds.

Objective: To determine the apparent solubility of a compound in an aqueous buffer from a concentrated DMSO stock solution.

Materials:

-

Test compound

-

Dimethyl Sulfoxide (DMSO), analytical grade

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microplates (polypropylene for stock solutions, clear for analysis)

-

Plate shaker

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Serial Dilution: If necessary, perform serial dilutions of the stock solution in DMSO.

-

Compound Addition: Add 2 µL of the DMSO stock solution to 198 µL of PBS (pH 7.4) in a 96-well plate. This results in a 1% DMSO concentration and a final compound concentration of 100 µM.

-

Incubation: Seal the plate and shake at room temperature for 2 hours.

-

Precipitate Removal: Centrifuge the plate to pellet any precipitated compound.

-

Analysis: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC-UV).

-

Calculation: The kinetic solubility is the highest concentration at which the compound remains in solution under these conditions.

Thermodynamic Solubility Assay (Lead Optimization)

This method provides the equilibrium solubility of a compound and is considered the gold standard.

Objective: To determine the equilibrium solubility of a compound by allowing it to reach saturation in a specific solvent over an extended period.

Materials:

-

Test compound (solid)

-

Selected solvent (e.g., water, PBS, SGF, SIF)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Filtration device (e.g., 0.45 µm syringe filters)

-

Analytical balance

-

HPLC system

Procedure:

-

Compound Addition: Add an excess amount of the solid compound to a vial containing a known volume of the desired solvent.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the vials.

-

Filtration: Carefully filter the supernatant through a 0.45 µm filter to remove any remaining solid particles.

-

Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated HPLC method with a standard curve.

-

Calculation: The thermodynamic solubility is the concentration of the compound in the saturated solution.

Visualization of Physicochemical Characterization Workflow

In the absence of specific signaling pathway information for "this compound," the following diagram illustrates a generalized workflow for the physicochemical characterization of a novel chemical entity in a drug discovery pipeline.

Conclusion

While the specific solubility profile of "this compound" remains to be experimentally determined, this technical guide provides a robust framework for approaching this critical aspect of drug discovery. By leveraging knowledge from structurally related compounds and employing standardized experimental protocols, researchers can effectively characterize the solubility of novel isoxazole derivatives. The conceptual workflow presented herein further situates solubility assessment within the broader context of physicochemical profiling, underscoring its importance in the selection and optimization of new drug candidates. Future experimental work is necessary to elucidate the precise solubility and other physicochemical properties of "this compound" to fully understand its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. biolmolchem.com [biolmolchem.com]

- 3. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide | 832115-62-5 | >98% [smolecule.com]

Methodological & Application

Application Notes and Protocols for Cell-Based Assays of Novel Isoxazole Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell-based assays for the evaluation of novel isoxazole compounds. Isoxazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] This document outlines detailed protocols for key assays to assess the cytotoxic, pro-apoptotic, and cell cycle-disrupting potential of these compounds, enabling the identification of promising therapeutic candidates.

Introduction to Isoxazole Compounds and Cell-Based Assays

The isoxazole ring is a five-membered heterocycle that serves as a valuable scaffold in drug discovery.[4][5] Numerous isoxazole-containing compounds have been investigated for their therapeutic potential, particularly in oncology.[1][6] Cell-based assays are indispensable tools in the early stages of drug development, providing crucial insights into a compound's mechanism of action, potency, and selectivity.[7] These assays allow for the evaluation of cellular responses such as proliferation, viability, and death in a controlled in vitro environment.[7][8]

Data Presentation: Summary of Isoxazole Compound Activity

The following tables summarize the cytotoxic and pro-apoptotic activities of various isoxazole derivatives as reported in the literature. This structured presentation allows for easy comparison of the efficacy of different compounds across various cancer cell lines.

Table 1: Cytotoxic Activity (IC50) of Novel Isoxazole Compounds

| Compound ID | Cell Line | IC50 (µM) | Reference |

| Isoxazole Derivative 4 | K562 (Leukemia) | 0.1 | [9] |

| Isoxazole Derivative 8 | K562 (Leukemia) | 10 | [9] |

| Isoxazole-carboxamide 2d | HeLa (Cervical Cancer) | 15.48 | [10] |

| Isoxazole-carboxamide 2d | Hep3B (Liver Cancer) | ~23 | [10] |

| Isoxazole-carboxamide 2e | Hep3B (Liver Cancer) | ~23 | [10] |

| Isoxazole-carboxamide 2a | MCF-7 (Breast Cancer) | 39.80 | [10] |

| Meisoindigo-isoxazole 11 | MCF-7 (Breast Cancer) | 2.3 | [11] |

| Meisoindigo-isoxazole 11 | Hep3B (Liver Cancer) | 2.7 | [11] |

Table 2: Pro-Apoptotic Activity of Novel Isoxazole Compounds

| Compound ID | Cell Line | Concentration | % Apoptotic Cells (Early + Late) | Reference |

| Isoxazole Derivative 4 | K562 (Leukemia) | 100 nM | 80.10 | [9] |

| Isoxazole Derivative 8 | K562 (Leukemia) | 10 µM | 90.60 | [9] |

| Isoxazole Derivative 11 | K562 (Leukemia) | 200 µM | 88.50 | [9] |

| Isoxazole-carboxamide 2d | Hep3B (Liver Cancer) | Not Specified | Shift from necrosis to apoptosis | [10] |

| Isoxazole-carboxamide 2e | Hep3B (Liver Cancer) | Not Specified | Shift from necrosis to apoptosis | [10] |

Experimental Protocols

This section provides detailed methodologies for key cell-based assays to evaluate the biological activity of novel isoxazole compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the isoxazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C until formazan crystals are visible.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with the isoxazole compounds at concentrations around their IC50 values for the desired time period (e.g., 24, 48, or 72 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be positive for Annexin V and negative for PI. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Some isoxazole compounds have been shown to induce cell cycle arrest.[10]

Protocol:

-

Cell Treatment and Harvesting: Treat cells with the isoxazole compounds as described for the apoptosis assay. Harvest and wash the cells with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the PI-stained cells is proportional to the amount of DNA.

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using Graphviz (DOT language), illustrate a key signaling pathway potentially modulated by isoxazole compounds and a typical experimental workflow for their evaluation.

Caption: Akt/GSK3β/β-catenin signaling pathway modulated by an isoxazole chalcone derivative.[13]

Caption: A generalized workflow for the in vitro evaluation of novel isoxazole compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. espublisher.com [espublisher.com]

- 7. news-medical.net [news-medical.net]

- 8. opentrons.com [opentrons.com]

- 9. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. An Isoxazole Chalcone Derivative Enhances Melanogenesis in B16 Melanoma Cells via the Akt/GSK3β/β-Catenin Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cancer Cell Line Screening of 3-(Azepan-2-yl)-5-(thiophen-2-yl)isoxazole and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazole derivatives have emerged as a promising class of heterocyclic compounds with significant potential in cancer therapy. These compounds have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of key enzymes like aromatase and topoisomerase, and disruption of tubulin polymerization. The isoxazole scaffold serves as a versatile building block for the development of novel therapeutic agents. This document provides detailed application notes and protocols for the screening of isoxazole-containing compounds, with a focus on the structural class of 3-substituted-5-(thiophen-2-yl)isoxazoles, against various cancer cell lines.

Due to the limited availability of specific experimental data for "3-(Azepan-2-yl)-5-(thiophen-2-yl)isoxazole," we will utilize a closely related and well-characterized derivative, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (TTI-4) , as a representative compound to illustrate the screening process and data presentation. This compound has demonstrated significant anti-cancer activity against human breast cancer cell lines. The protocols and methodologies described herein are broadly applicable to the screening of novel isoxazole derivatives.

Mechanism of Action: Potential Signaling Pathways

Isoxazole derivatives can influence a variety of signaling pathways within cancer cells to induce cell death and inhibit proliferation. A generalized overview of these potential mechanisms includes the induction of apoptosis through both intrinsic and extrinsic pathways, and the arrest of the cell cycle at different phases. The following diagram illustrates a potential signaling pathway for isoxazole derivatives in cancer cells.

Caption: Generalized signaling pathway for isoxazole derivatives in cancer.

Experimental Workflow for Cancer Cell Line Screening

The following diagram outlines a typical workflow for the in vitro screening of a novel compound like "this compound."

Caption: Experimental workflow for in vitro screening of anticancer compounds.

Data Presentation: In Vitro Cytotoxicity

The following tables summarize the cytotoxic activity of the representative compound, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (TTI-4) , and a related analogue against various cancer cell lines.

Table 1: IC50 Values of Representative 5-(Thiophen-2-yl)isoxazole Derivatives

| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) |

| TTI-4 | MCF-7 | Human Breast Adenocarcinoma | 2.63 |

| TTI-4 | 4T1 | Murine Breast Cancer | > 50 |

| TTI-4 | PC-3 | Human Prostate Adenocarcinoma | > 50 |

| TTI-6 * | MCF-7 | Human Breast Adenocarcinoma | 1.91 |

*TTI-6: 5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of the test compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, PC-3)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells that are in the logarithmic growth phase.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plates for 3-4 hours at 37°C to allow for the formation of formazan crystals.

-

-

Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Protocol 2: Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol is for quantifying the induction of apoptosis by the test compound.

Materials:

-

Cancer cell lines

-

6-well plates

-

Test compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

-

-

Cell Harvesting and Staining:

-

Harvest the cells by trypsinization and collect the culture medium to include any floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour of staining.

-

Use FITC signal detector (FL1) for Annexin V and PI signal detector (FL2) for PI.

-

The cell populations can be distinguished as follows:

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Necrotic cells: Annexin V-negative, PI-positive

-

-

Conclusion

The provided application notes and protocols offer a comprehensive framework for the in vitro screening of "this compound" and other novel isoxazole derivatives for their anticancer potential. The representative data for a related 5-(thiophen-2-yl)isoxazole compound highlights the promise of this chemical class. Rigorous and systematic screening using the outlined methodologies will be crucial in identifying and characterizing new lead compounds for further preclinical and clinical development in oncology.

Application Notes and Protocols for Antimicrobial Testing of Thiophene-Isoxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals